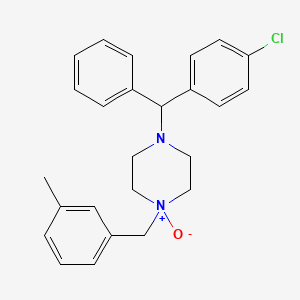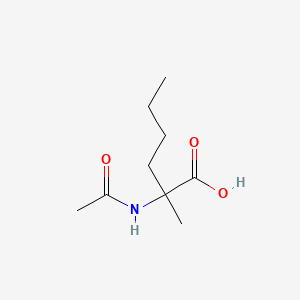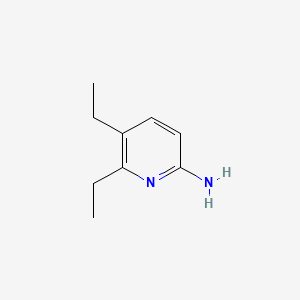
Lubiprostone metabolite M14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubiprostone metabolite M14 is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a keto group, and difluorinated carbon atoms. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone metabolite M14 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl and keto groups, and finally, the difluorination of specific carbon atoms. Common reagents used in these steps include organometallic reagents, oxidizing agents, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Lubiprostone metabolite M14 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of keto groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions where specific hydrogen atoms are replaced by halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: N-bromosuccinimide, iodine
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups results in keto derivatives, while reduction of keto groups yields hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Lubiprostone metabolite M14 has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Lubiprostone metabolite M14 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural configuration and functional groups. Its difluorinated carbon atoms and hydroxyl groups play crucial roles in binding to target molecules and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Lubiprostone metabolite M14: Unique due to its difluorinated carbon atoms and specific hydroxyl and keto group positions.
This compound Analogues: Compounds with similar core structures but different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and difluorinated carbon atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-5,5-difluoro-6-hydroxyoctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2O7/c17-16(18,7-1-2-14(22)23)13(21)5-3-9-10(4-6-15(24)25)12(20)8-11(9)19/h9-11,13,19,21H,1-8H2,(H,22,23)(H,24,25)/t9-,10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXSHHHKITVHD-RUPPFBPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(C(CCCC(=O)O)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(C(CCCC(=O)O)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-13-4 |
Source


|
| Record name | (6R)-8-((1R,2R,5R)-2-(2-Carboxyethyl)-5-hydroxy-3-oxo-cyclopentyl)-5,5-difluoro-6-hydroxy-octanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R)-8-((1R,2R,5R)-2-(2-CARBOXYETHYL)-5-HYDROXY-3-OXO-CYCLOPENTYL)-5,5-DIFLUORO-6-HYDROXY-OCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7QS5G4WPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)



![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)


